molecular formula C34H38N4O8S2 B322221 N,N'-bis[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]hexanediamide

N,N'-bis[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]hexanediamide

Cat. No.: B322221
M. Wt: 694.8 g/mol
InChI Key: IVLGNNDINNNMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide is a chemical compound with the molecular formula C28H34N4O6S2. This compound is known for its unique structure, which includes two ethoxyphenyl groups and a hexanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with hexanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide can be compared with other similar compounds, such as:

  • N,N’-bis(4-methylphenyl)hexanediamide
  • N,N’-bis(2,4-dimethylphenyl)hexanediamide
  • N,N’-bis(3-methoxyphenyl)hexanediamide

These compounds share a similar hexanediamide backbone but differ in the substituents on the phenyl rings. The unique ethoxyphenyl groups in N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C34H38N4O8S2

Molecular Weight

694.8 g/mol

IUPAC Name

N,N//'-bis[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]hexanediamide

InChI

InChI=1S/C34H38N4O8S2/c1-3-45-29-17-9-27(10-18-29)37-47(41,42)31-21-13-25(14-22-31)35-33(39)7-5-6-8-34(40)36-26-15-23-32(24-16-26)48(43,44)38-28-11-19-30(20-12-28)46-4-2/h9-24,37-38H,3-8H2,1-2H3,(H,35,39)(H,36,40)

InChI Key

IVLGNNDINNNMLP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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